

ONO-4057: A Potent Inhibitor of LTB4-Induced Neutrophil Aggregation

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Compound of Interest

Compound Name: ONO4057

Cat. No.: B1677316

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4057 is a selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating potent inhibition of LTB4-mediated neutrophil functions. This document provides detailed information on the inhibitory activity of ONO-4057 on neutrophil aggregation, including its IC50 value, and offers comprehensive protocols for neutrophil isolation and the execution of an LTB4-induced neutrophil aggregation assay. Furthermore, it visually outlines the key signaling pathways involved in this process.

Introduction

Neutrophils, the most abundant type of white blood cell, are critical first responders in the innate immune system. Their aggregation at sites of inflammation is a key step in the inflammatory cascade. Leukotriene B4 (LTB4), a potent lipid chemoattractant, plays a crucial role in inducing this aggregation by binding to its high-affinity receptor, BLT1, on the surface of neutrophils. The subsequent intracellular signaling cascade leads to neutrophil activation, adhesion, and aggregation, contributing to the amplification of the inflammatory response.

ONO-4057 has been identified as a selective antagonist of the LTB4 receptor.^[1] By blocking the binding of LTB4 to its receptor, ONO-4057 effectively mitigates downstream signaling events, thereby inhibiting neutrophil aggregation and other pro-inflammatory functions. This

makes ONO-4057 a valuable tool for studying the role of the LTB4 pathway in inflammation and a potential therapeutic candidate for inflammatory diseases.

Quantitative Data

The inhibitory potency of ONO-4057 on various LTB4-induced human neutrophil functions has been quantified. The half-maximal inhibitory concentration (IC50) for neutrophil aggregation is a key parameter for researchers.

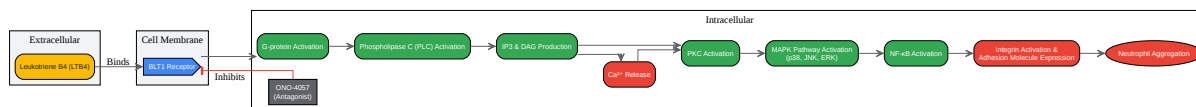
Parameter	IC50 Value (μM)	Reference
LTB4-induced Neutrophil Aggregation	3.0 ± 0.1	[1]
LTB4-induced Chemotaxis	0.9 ± 0.1	[1]
LTB4-induced Degranulation	1.6 ± 0.1	[1]
LTB4-induced Rise in Cytosolic Free Calcium	0.7 ± 0.3	[1]

Table 1: IC50 values of ONO-4057 for various LTB4-induced human neutrophil functions.

It is noteworthy that ONO-4057 does not inhibit neutrophil activation induced by other chemoattractants such as fMLP or C5a, highlighting its selectivity for the LTB4 receptor.[\[1\]](#)

Signaling Pathway

LTB4-induced neutrophil aggregation is initiated by the binding of LTB4 to its G-protein coupled receptor, BLT1. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in cell adhesion and aggregation. The simplified signaling pathway is depicted below.



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Caption: LTB4 signaling pathway leading to neutrophil aggregation and its inhibition by ONO-4057.

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.

Materials:

- Anticoagulated (e.g., with ACD or EDTA) whole human blood
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- Density gradient medium (e.g., Ficoll-Paque™ or similar)
- Dextran T500 solution (3% in 0.9% NaCl)
- Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
- Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
- Sterile conical tubes (15 mL and 50 mL)
- Serological pipettes

- Centrifuge

Procedure:

- Dilute the anticoagulated whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer 25 mL of the diluted blood over 15 mL of density gradient medium in a 50 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate and discard the top layers (plasma and mononuclear cells).
- Collect the layer containing neutrophils and red blood cells (RBCs) and transfer it to a new 50 mL conical tube.
- Add 3 volumes of 3% Dextran T500 solution to the cell suspension (e.g., 30 mL of dextran solution to 10 mL of cell suspension). Mix gently by inversion.
- Allow the RBCs to sediment by gravity for 20-30 minutes at room temperature.
- Carefully collect the upper leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
- Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold RBC Lysis Buffer. Incubate for 5-7 minutes on ice to lyse any remaining RBCs.
- Add 45 mL of PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the neutrophil pellet twice with cold PBS.
- Resuspend the final neutrophil pellet in HBSS with Ca^{2+} and Mg^{2+} .
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.

LTB4-Induced Neutrophil Aggregation Assay

This protocol outlines the procedure for measuring LTB4-induced neutrophil aggregation and its inhibition by ONO-4057 using a light aggregometer.

Materials:

- Isolated human neutrophils (as prepared above)
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- Leukotriene B4 (LTB4) stock solution (e.g., in ethanol)
- ONO-4057 stock solution (dissolved in a suitable solvent such as 7% NaHCO_3 or DMSO, followed by dilution in HBSS)
- Light aggregometer and cuvettes with stir bars
- Pipettes

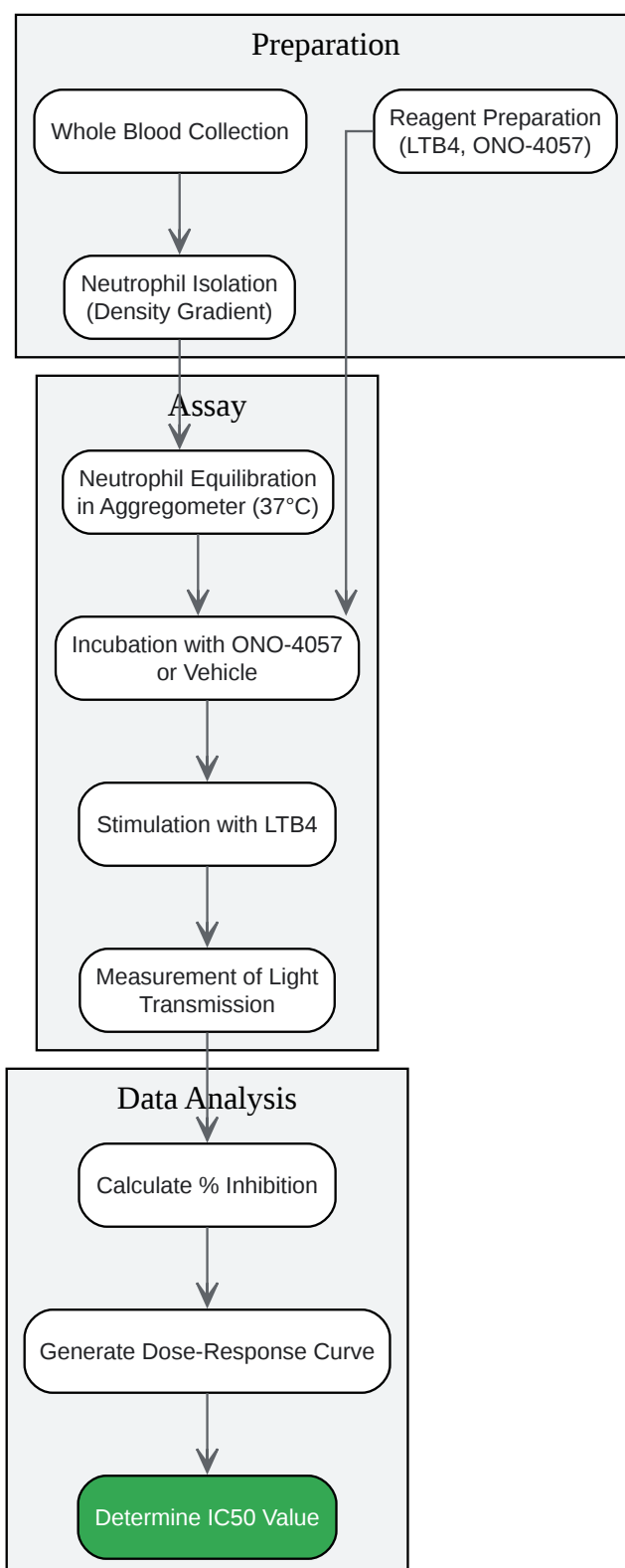
Procedure:

- Preparation of Reagents:
 - Prepare working solutions of LTB4 in HBSS. A final concentration of 10-100 nM is typically used to induce aggregation.
 - Prepare a serial dilution of ONO-4057 in HBSS to test a range of concentrations (e.g., 0.1 μM to 100 μM).
- Neutrophil Preparation:
 - Adjust the concentration of the isolated neutrophils to 2×10^6 cells/mL in HBSS with Ca^{2+} and Mg^{2+} .
- Aggregation Measurement:
 - Pipette 450 μL of the neutrophil suspension into an aggregometer cuvette containing a stir bar.

- Place the cuvette in the heating block of the aggregometer at 37°C and allow the cells to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).
- To test the effect of ONO-4057, add 50 µL of the desired concentration of ONO-4057 (or vehicle control) to the neutrophil suspension and incubate for 5-10 minutes.
- Establish a baseline of light transmission for a few minutes.
- Initiate aggregation by adding a small volume (e.g., 5 µL) of the LTB4 working solution.
- Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to neutrophil aggregation.
- Data Analysis:
 - The extent of aggregation is typically measured as the maximum change in light transmission.
 - Calculate the percentage of inhibition for each concentration of ONO-4057 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the ONO-4057 concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the overall workflow for performing the LTB4-induced neutrophil aggregation assay with ONO-4057.



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References

- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
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